molecular formula C16H17N3O B2433150 N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415455-12-6

N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2433150
CAS No.: 2415455-12-6
M. Wt: 267.332
InChI Key: MUDSKXQPNHAIRE-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core with a 3-methylphenyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 3-methylphenylamine with a suitable quinazoline precursor under controlled conditions. One common method involves the reaction of 3-methylphenylamine with 2-aminobenzamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar in structure but with a pyrazine core instead of a quinazoline core.

    N-(3-Methylphenyl)-1H-indole-2-carboxamide: Contains an indole core, differing in the heterocyclic structure.

    N-(3-Methylphenyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide: Features a naphthalene core, providing different chemical properties.

Uniqueness

N-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific quinazoline core structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-5-4-6-12(9-11)19-16(20)15-13-7-2-3-8-14(13)17-10-18-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDSKXQPNHAIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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